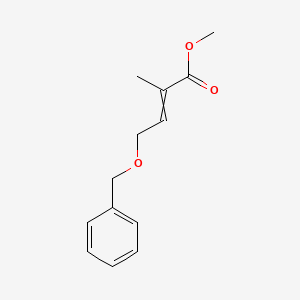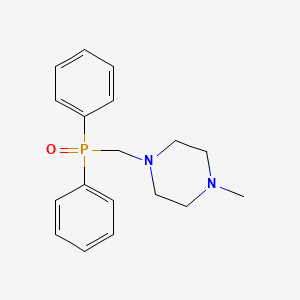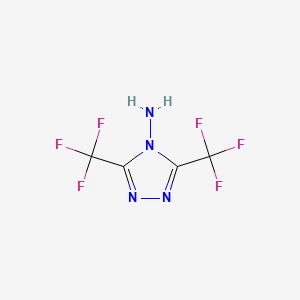![molecular formula C16H38B2I2Si2 B14340824 {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) CAS No. 97975-92-3](/img/structure/B14340824.png)
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) is a chemical compound that features a unique structure with boron, iodine, and silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) typically involves the reaction of tert-butyl(iodo)borane with ethane-1,1-diylbis(trimethylsilane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The boron atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as halides or amines can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted boron compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis to create complex molecules.
Materials Science: It can be used in the development of new materials with unique properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism by which {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) exerts its effects involves the interaction of its boron and iodine atoms with other molecules. The boron atoms can act as Lewis acids, accepting electron pairs from nucleophiles, while the iodine atoms can participate in substitution reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) include:
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane): A closely related compound with similar structural features.
1,2-Bis(tert-butylimino)ethane: Another compound with tert-butyl groups and a similar ethane backbone.
Propriétés
Numéro CAS |
97975-92-3 |
|---|---|
Formule moléculaire |
C16H38B2I2Si2 |
Poids moléculaire |
562.1 g/mol |
Nom IUPAC |
[2,2-bis[tert-butyl(iodo)boranyl]-1-trimethylsilylethyl]-trimethylsilane |
InChI |
InChI=1S/C16H38B2I2Si2/c1-15(2,3)17(19)13(18(20)16(4,5)6)14(21(7,8)9)22(10,11)12/h13-14H,1-12H3 |
Clé InChI |
CFTZJKZSTYFEBT-UHFFFAOYSA-N |
SMILES canonique |
B(C(B(C(C)(C)C)I)C([Si](C)(C)C)[Si](C)(C)C)(C(C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


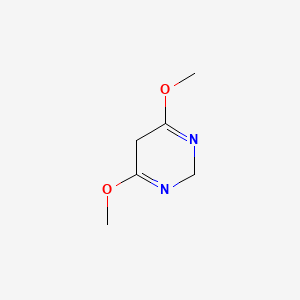
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)

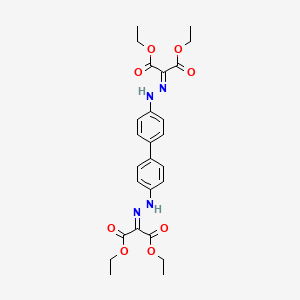



![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
silane](/img/structure/B14340799.png)
